molecular formula C4H9BrClN B13454930 rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride

rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride

Katalognummer: B13454930
Molekulargewicht: 186.48 g/mol
InChI-Schlüssel: MRLKOQSIJICTDX-RFKZQXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C4H9BrClN and a molecular weight of 186.4780 g/mol . This compound is characterized by the presence of a bromocyclopropyl group attached to a methanamine moiety, and it is commonly used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride involves several steps. One common synthetic route includes the bromination of cyclopropylmethanamine. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the cyclopropyl ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups. Common reagents for these reactions include sodium hydroxide (NaOH), ammonia (NH3), and thiourea (NH2CSNH2).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding cyclopropyl ketones or aldehydes. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.

    Reduction Reactions: The compound can be reduced to form cyclopropylmethanamine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its bromocyclopropyl group can interact with biological macromolecules, making it useful in biochemical assays.

    Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structural features are explored for their pharmacological properties.

    Industry: The compound is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methanamine moiety can interact with amino acid residues in the active sites of enzymes, affecting their catalytic function. The specific pathways involved depend on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C4H9BrClN

Molekulargewicht

186.48 g/mol

IUPAC-Name

[(1S,2R)-2-bromocyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C4H8BrN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1

InChI-Schlüssel

MRLKOQSIJICTDX-RFKZQXLXSA-N

Isomerische SMILES

C1[C@H]([C@@H]1Br)CN.Cl

Kanonische SMILES

C1C(C1Br)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.